molecular formula C9H12N4O B1285827 4-(5-Aminopyridin-2-yl)piperazin-2-one CAS No. 926262-86-4

4-(5-Aminopyridin-2-yl)piperazin-2-one

Cat. No. B1285827
CAS RN: 926262-86-4
M. Wt: 192.22 g/mol
InChI Key: IQOVLEIODCQKEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Paper describes an efficient one-pot synthesis of 2-amino-3-cyano-4H-pyrans derivatives using piperazine as a catalyst. This synthesis is performed in an aqueous medium, which is beneficial for its low environmental impact and high yields. The process is straightforward and does not require column chromatographic separation, indicating a potential for scalability. Although this paper does not directly address the synthesis of "4-(5-Aminopyridin-2-yl)piperazin-2-one," the use of piperazine as a catalyst could be relevant for the synthesis of related compounds.

In paper , the synthesis of 4-substituted-4-aminopiperidine derivatives is discussed. The method involves isonipecotate as a starting material and employs Curtius rearrangement. This synthesis route is particularly interesting for the production of piperazine-based CCR5 antagonists, which are important in the context of HIV-1 entry inhibition. The methodology outlined in this paper could potentially be adapted for the synthesis of "this compound" by modifying the substituents introduced at the 4-position of the piperidine ring.

Molecular Structure Analysis

Neither paper nor provides a direct analysis of the molecular structure of "this compound." However, the structural motifs discussed in these papers, such as the piperazine and piperidine rings, are closely related to the compound of interest. These motifs are known to be versatile in medicinal chemistry due to their ability to interact with various biological targets.

Chemical Reactions Analysis

The papers do not detail specific chemical reactions involving "this compound." However, the synthesis methods described in both papers involve reactions that are likely to be relevant to the compound . For instance, the one-pot synthesis approach in paper and the use of Curtius rearrangement in paper are techniques that could be applied to synthesize a wide range of piperazine derivatives, potentially including "this compound."

Physical and Chemical Properties Analysis

Scientific Research Applications

Antagonistic Properties and Platelet Aggregation Inhibition

Research has highlighted the use of piperazinyl glutamate pyridines, which are structurally related to 4-(5-Aminopyridin-2-yl)piperazin-2-one, as potent P2Y12 antagonists. These compounds have shown excellent inhibition of platelet aggregation, which is crucial for preventing clot formation that can lead to heart attacks and strokes. The optimization of pharmacokinetic and physiochemical properties has led to compounds with promising in vivo efficacy and oral bioavailability, making them significant for further preclinical evaluations (Parlow et al., 2010).

Neuroimaging and Serotonin Receptors

In neuroimaging, N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, a class of compounds related to this compound, have been synthesized and evaluated as PET tracers. These compounds are analogs of WAY100635 and have been studied for their potential in in vivo quantification of 5-HT1A receptors, which are implicated in various neuropsychiatric disorders. One cyclohexanecarboxamide derivative in particular has demonstrated high brain uptake, slow brain clearance, and stability, making it a promising candidate for improved neuroimaging of 5-HT1A receptors (García et al., 2014).

Serotonin 5-HT3 Receptor Antagonism

A study on the synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile revealed its potential as a new class of serotonin 5-HT3 receptor antagonists. These compounds have shown favorable 5-HT3 receptor antagonism in the Guinea pig ileum, indicating potential applications in treating conditions such as irritable bowel syndrome or nausea and vomiting associated with chemotherapy (Mahesh et al., 2004).

CGRP Receptor Inhibition

Research into CGRP (calcitonin gene-related peptide) receptor antagonists has identified compounds with significant potential in treating migraines. A specific compound, a piperazine derivative, demonstrated potent CGRP receptor antagonist activity and was synthesized through a convergent, stereoselective, and economical process. This highlights the chemical's relevance in developing new therapeutic agents for migraine management (Cann et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

4-(5-aminopyridin-2-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c10-7-1-2-8(12-5-7)13-4-3-11-9(14)6-13/h1-2,5H,3-4,6,10H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOVLEIODCQKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585539
Record name 4-(5-Aminopyridin-2-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

926262-86-4
Record name 4-(5-Aminopyridin-2-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-aminopyridin-2-yl)piperazin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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